molecular formula C6H5NO5 B1377003 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid CAS No. 145441-18-5

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid

Cat. No. B1377003
CAS RN: 145441-18-5
M. Wt: 171.11 g/mol
InChI Key: SHFORSIVIRQTIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the methoxycarbonyl and carboxylic acid groups attached at the third and fifth positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the electron-withdrawing nature of the methoxycarbonyl and carboxylic acid groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is a chemical compound that plays a significant role in the synthesis of various organic compounds. Its related chemical structures, such as 1,2-oxazines and benzoxazoles, are synthesized through complex chemical reactions, including the dehydration of dihydro-derivatives and cyclization processes. These compounds serve as chiral synthons in organic synthesis, illustrating the versatility of oxazole derivatives in creating complex molecular structures with potential applications in medicinal chemistry and material science. The synthesis involves transformations that highlight the importance of oxazinium salts as electrophiles, which is crucial in the formation of these heterocyclic compounds (Sainsbury, 1991).

Biorenewable Chemicals from Biomass

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its further transformation into valuable chemicals, including carboxylic acids, demonstrates an alternative feedstock for the chemical industry. This approach not only leverages renewable resources but also contributes to the development of sustainable chemicals, including polymers and fuels, indicating the broad applicability of carboxylic acid derivatives in green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition of biocatalysts by carboxylic acids is essential in the biotechnological production of these compounds. The inhibitory effects of carboxylic acids on microbes, such as Escherichia coli and Saccharomyces cerevisiae, are significant because these acids are potential precursors for industrial chemicals. The review by Jarboe et al. (2013) focuses on the metabolic engineering strategies to overcome inhibition, indicating the importance of carboxylic acids in biotechnological applications and the need for robust microbial strains for efficient production processes.

Applications in Polymer and Material Science

The phosphonic acid functional group, analogous to the phosphate moiety, finds applications in diverse fields including drug development, bone targeting, and material science. This versatility is due to its structural properties, which allow for the creation of supramolecular materials, functionalization of surfaces, and development of bioactive compounds. Phosphonic acids demonstrate the wide-ranging applications of carboxylic acid derivatives in both biological and physical sciences, underscoring their importance in developing new materials and medical applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFORSIVIRQTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid

CAS RN

145441-18-5
Record name 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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